N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide
Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. This compound has garnered interest due to its potential biological activities and its role as an inhibitor in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with dipropylamine to form the dipropylsulfamoyl intermediate. This intermediate is then reacted with 2-phenylacetyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), the compound binds to the active site of the enzyme, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N,N-disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide group and have been studied for their enzyme inhibitory activities.
Benzhydrylindole-substituted benzoic acid derivatives: Known for their potent enzyme inhibitory properties.
Phenylpropanoic acid derivatives: Investigated for their anti-inflammatory activities.
Uniqueness
N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide stands out due to its specific structural features, such as the dipropylsulfamoyl group, which contributes to its unique binding affinity and inhibitory potency against certain enzymes. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-14-22(15-4-2)26(24,25)19-12-10-18(11-13-19)21-20(23)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXLCJUYOQLSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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